3',4'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-5-4-7(6-11(10)15)8-2-1-3-9(12(8)16)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMHWCVPVINYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that are substituted with chlorine and fluorine atoms.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production methods may include large-scale reactions in reactors with controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different biphenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Scientific Research Applications
3’,4’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers: Positional Variation of Halogens
Several biphenyl carboxylic acid derivatives share the same molecular formula (C₁₃H₇Cl₂FO₂ ) but differ in substituent positions:
Key Findings :
- The carboxylic acid position (2 vs. 3) influences hydrogen-bonding capacity and solubility. For example, the 2-carboxylic acid isomer may exhibit stronger intermolecular hydrogen bonding .
- Fluorine placement (2 vs. 4) alters electronic effects on the biphenyl system. Fluorine at the 2-position (target compound) may enhance acidity of the COOH group due to closer proximity .
Halogen Variation: Chlorine vs. Fluorine
Replacing chlorine with fluorine reduces molecular weight and hydrophobicity:
Key Findings :
Addition of Functional Groups: Trifluoromethyl and Methoxy
Incorporation of non-halogen groups introduces new properties:
Key Findings :
Benzoic Acid Analogs vs. Biphenyl Systems
Simpler benzoic acid derivatives provide insights into halogen effects:
Key Findings :
- Biphenyl systems (e.g., target compound) offer extended conjugation and tunable substituent positions, enabling tailored electronic and steric effects compared to benzoic acids .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Water Solubility (mg/L) | Acidity (pKa) |
|---|---|---|---|---|
| This compound | 285.1 | ~3.5 | <10 (low) | ~2.8 |
| 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | 234.2 | ~2.1 | 50–100 | ~3.5 |
| 3',4'-Dichloro-5-(trifluoromethyl)-biphenyl-3-carboxylic acid | 343.1 | ~4.2 | <5 | ~1.9 |
Biological Activity
Overview
3',4'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid is a halogenated biphenyl derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of chlorine and fluorine atoms, influences its reactivity and interaction with biological targets.
This compound belongs to a class of chemicals known for their diverse biological activities. The presence of halogens typically enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with cellular targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The halogen substituents can affect the compound's binding affinity to enzymes or receptors, influencing processes such as:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, potentially providing therapeutic effects in conditions like Alzheimer's disease.
- Modulation of Signaling Pathways : It may influence signaling cascades related to cell survival and apoptosis, making it a candidate for further research in neurodegenerative diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Amyloidogenesis : A study indicated that related compounds could inhibit amyloid formation, which is crucial for developing treatments for Alzheimer's disease .
- Evaluation of Anti-inflammatory Activity : In vitro assays demonstrated that derivatives of this compound could significantly reduce inflammatory markers in macrophage-like cells treated with lipopolysaccharide (LPS) .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing 3',4'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid?
The synthesis typically involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core. For example, a brominated benzoic acid derivative (e.g., 3-bromo-2-fluorobenzoic acid) can be coupled with a dichlorophenyl boronic acid under palladium catalysis. Post-coupling, hydrolysis or deprotection yields the final carboxylic acid. Reaction optimization may include temperature control (e.g., reflux in THF/water) and catalyst selection (Pd(PPh₃)₄) to improve yield .
Q. How is the purity of this compound validated in academic settings?
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) is commonly used. Mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) resolve polar impurities. Complementary techniques include melting point analysis and ¹⁹F NMR to confirm the absence of fluorinated byproducts .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons and carbons, noting deshielding effects from electron-withdrawing groups (Cl, F).
- ¹⁹F NMR : Single peak near -110 ppm (for aryl-F) confirms substitution at the 2-position.
- IR Spectroscopy : Stretching vibrations for -COOH (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of substituents. For instance, Fukui indices identify nucleophilic/electrophilic sites on the biphenyl system, guiding derivatization strategies. Solvent effects (e.g., polar aprotic vs. aqueous) on reaction pathways can also be simulated .
Q. What strategies resolve contradictions in reported solubility data for halogenated biphenyl carboxylic acids?
Systematic studies under controlled conditions (pH, temperature) are essential. For example, solubility in DMSO may vary due to trace moisture. Use dynamic light scattering (DLS) to detect aggregation, and compare results with structurally analogous compounds (e.g., 3,5-Dichloro-4-hydroxybenzoic acid) to identify trends .
Q. How to optimize catalytic systems for asymmetric derivatization of this compound?
Chiral ligands (e.g., BINAP or Josiphos) paired with transition metals (Rh or Ru) can induce enantioselectivity in esterification or amidation. Screen solvents (toluene vs. MeCN) and additives (molecular sieves) to enhance enantiomeric excess (ee). Monitor progress via chiral HPLC with a cellulose-based column .
Q. What are the challenges in interpreting mass spectrometry (MS) data for polyhalogenated biphenyls?
- Isotopic Patterns : Cl and F contribute complex isotopic clusters (e.g., Cl₂ → M+2, M+4 peaks).
- Fragmentation Pathways : COOH loss (m/z -44) and aryl-F cleavage dominate. High-resolution MS (HRMS) distinguishes isobaric fragments.
- Matrix Effects : Use matrix-matched calibration to mitigate ion suppression in LC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for fluorinated biphenyl carboxylic acids?
Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and recrystallize the compound from multiple solvents (e.g., EtOH vs. hexane/EtOAC). Cross-reference with analogous compounds (e.g., 3,5-Difluoro-2-hydroxybenzoic acid, m.p. 160–162°C) to establish benchmarks .
Q. Why do catalytic coupling yields vary significantly across studies for similar substrates?
Trace oxygen or moisture can deactivate Pd catalysts. Reproduce reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents. Compare ligand efficiency (e.g., XPhos vs. SPhos) and base selection (K₂CO₃ vs. Cs₂CO₃) to isolate variables. Report yields with error margins from triplicate trials .
Methodological Best Practices
Q. What protocols ensure stability during long-term storage of this compound?
Store under argon at -20°C in amber vials to prevent photodegradation. Pre-purge storage containers with N₂ and include desiccants (silica gel). Periodically validate stability via HPLC and NMR, especially if the compound is hygroscopic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
